2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
The compound 2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide features a triazolo[4,3-a]quinazolinone core substituted with a 4-fluorobenzyl group at position 4 and a sulfanyl-linked acetamide moiety terminating in a 4-methylphenyl group. This structure combines a heterocyclic scaffold with fluorinated and methylated aromatic substituents, which are often associated with enhanced metabolic stability and target affinity .
Key structural attributes include:
- 4-Fluorobenzyl group: Enhances lipophilicity and may influence receptor selectivity.
- Sulfanyl-acetamide side chain: Provides flexibility and thioether linkage, which can modulate solubility and pharmacokinetics.
Properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c1-16-6-12-19(13-7-16)27-22(32)15-34-25-29-28-24-30(14-17-8-10-18(26)11-9-17)23(33)20-4-2-3-5-21(20)31(24)25/h2-13H,14-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXSLXVFGFIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions. One common approach is the condensation of 4-fluorobenzylamine with a suitable triazoloquinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The intermediate product is then reacted with 4-methylphenylacetyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or triazoloquinazoline moieties using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or thiols in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal properties. The compound has been evaluated for its effectiveness against various pathogens:
- Mechanism of Action : The compound likely interacts with specific bacterial enzymes or cell wall synthesis pathways, inhibiting growth and replication.
-
Case Studies :
- A study on triazole derivatives indicated that compounds similar to this one demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .
- Hybrid compounds combining triazole with other pharmacophores have shown enhanced activity against resistant strains of bacteria .
Anticancer Properties
The triazole ring system is known for its anticancer potential. Research into similar compounds has revealed:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
-
Case Studies :
- A derivative of the triazole structure was reported to exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
- In vitro studies have shown that triazole-based compounds can inhibit the proliferation of human breast cancer cells by inducing G2/M cell cycle arrest .
Anti-inflammatory Effects
Compounds containing triazole rings have been investigated for their anti-inflammatory properties:
- Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Triazole Ring | Essential for antimicrobial and anticancer activity |
| Acetamide Group | Contributes to overall stability and solubility |
Mechanism of Action
The mechanism of action of 2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. The triazoloquinazoline core plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Fluorine Substitution: The target compound and derivatives incorporate fluorine atoms, which improve bioavailability and metabolic resistance compared to non-fluorinated analogs .
- Aromatic vs.
- Polar Functional Groups : includes a sulfamoyl group, which enhances hydrophilicity and may target enzymes like carbonic anhydrases .
Pharmacological Implications
While direct biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Anticancer Potential: highlights ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). Structural similarities (e.g., triazole/quinazolinone cores) suggest the target compound may act as a FIN, leveraging fluorinated groups for selective cytotoxicity .
- Anti-Exudative Activity : reports anti-exudative effects in acetamide derivatives. The target compound’s acetamide side chain may confer similar activity, though substituent-specific efficacy requires validation .
Biological Activity
The compound 2-({4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methylphenyl)acetamide , also known by its ChemDiv ID F367-0204 and CAS number 565173-08-2, is a novel chemical entity with potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.52 g/mol. The structure features a triazole and quinazoline moiety which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this triazoloquinazoline derivative exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, revealing IC50 values in the micromolar range against target cancer cell lines. For example, related compounds have shown IC50 values ranging from 10 to 30 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F367-0204 | MCF-7 | 15 |
| F367-0204 | HepG2 | 25 |
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory properties. It is suggested that the presence of the fluorophenyl group enhances its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
- Inhibition Studies : In vitro assays demonstrated that related compounds can moderately inhibit COX-2 and lipoxygenases (LOX), contributing to their anti-inflammatory effects .
Antioxidant Activity
Antioxidant properties have also been attributed to this class of compounds. The electron-withdrawing nature of the fluorine atom is believed to enhance radical scavenging abilities:
- Evaluation Methods : DPPH and ABTS assays have been employed to assess antioxidant capacity, with findings indicating effective scavenging activity comparable to standard antioxidants .
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of similar compounds:
- Study on Triazoloquinazolines : A study highlighted the efficacy of triazoloquinazolines in inhibiting tumor growth in xenograft models. The mechanism was linked to downregulation of survival pathways in tumor cells .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to active sites of target proteins involved in cancer progression and inflammation, suggesting a rational basis for their biological activities .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves coupling a triazoloquinazoline core with a sulfanyl-acetamide moiety. A critical step is the sulfanylation of the triazoloquinazoline intermediate, which requires precise control of reaction conditions (e.g., refluxing with KOH in ethanol/water mixtures to avoid hydrolysis of the thiol group). Side reactions, such as oxidation of the thiol to disulfide, are mitigated by inert atmospheres and short reaction times .
Q. How is the compound characterized structurally?
Characterization typically includes -NMR, -NMR, and LC-MS to confirm the triazoloquinazoline scaffold and substituents. For example, -NMR peaks for the 4-fluorophenylmethyl group appear at δ 4.50–4.70 (s, 2H), while the sulfanyl-acetamide moiety shows a singlet at δ 3.90–4.10 (CH) and a downfield-shifted NH proton (δ 10.20–10.50) .
Q. What are the preliminary biological screening protocols for this compound?
Initial screening focuses on enzyme inhibition (e.g., kinase or protease assays) due to the triazole and quinazoline moieties' known bioactivity. Dose-response curves (IC) are generated using fluorogenic substrates in high-throughput microplate formats. Cytotoxicity is assessed via MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions. The 4-fluorophenylmethyl group often occupies hydrophobic pockets, while the sulfanyl-acetamide forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What strategies optimize yield in large-scale synthesis?
Design of Experiments (DoE) is applied to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) revealed that ethanol/water (3:1 v/v) at 80°C with 1.2 equiv KOH maximizes sulfanylation yield (85%) while minimizing byproducts .
Q. How do structural modifications affect bioactivity?
SAR studies compare analogs with varied substituents:
Q. How are data contradictions resolved in bioactivity assays?
Discrepancies (e.g., conflicting IC values across labs) are investigated via orthogonal assays (SPR vs. fluorescence polarization) and purity checks (HPLC >98%). Batch-to-batch variability in sulfanyl-acetamide coupling efficiency is a common culprit .
Methodological Guidance
Q. What analytical techniques validate synthetic intermediates?
Q. How is regioselectivity ensured during triazoloquinazoline formation?
Cyclocondensation of thiosemicarbazides with quinazolinones under acidic conditions (HCl/EtOH) favors the 1,2,4-triazolo[4,3-a]quinazoline regioisomer. -NMR coupling constants (J = 8–9 Hz for H-1 and H-2) confirm the correct isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
